N'-(3,4-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-(3,4-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a diamide derivative featuring a 3,4-dimethylphenyl group, a thiophen-3-yl moiety, and a 4-methylpiperazinyl substituent.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-4-5-18(12-16(15)2)23-21(27)20(26)22-13-19(17-6-11-28-14-17)25-9-7-24(3)8-10-25/h4-6,11-12,14,19H,7-10,13H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQENQYUWQUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogs
The compound’s structural analogs include acetamide derivatives and sulfonamide/thioamide-containing molecules (Table 1). Below is a comparative analysis based on substituents, synthesis, and inferred pharmacological properties.
Table 1: Structural Comparison with Analogous Compounds
Substituent-Driven Pharmacological Properties
Aromatic Moieties: Thiophene vs. Phenyl/Naphthalene
- Thiophene’s lower polarity may improve CNS uptake relative to hydroxyl/methoxy-substituted phenyl groups in 9b.
- Analogs (9a/9b) : The naphthalen-2-yl (9a) and 3,4-dimethylphenyl (9b) groups in acetamides contribute to hydrophobic interactions but may reduce solubility compared to thiophene.
Amide vs. Diamide Backbone
- The ethanediamide core in the target compound offers two amide bonds, increasing hydrogen-bonding capacity compared to single-amide analogs (9a/9b). This could enhance target binding affinity but reduce passive membrane permeability.
Piperazine vs. Hydroxy/Methoxy Substituents
- The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility (via protonation at physiological pH) and CNS penetration, contrasting with the hydroxyl/methoxy groups in 9b, which may limit blood-brain barrier transit due to higher polarity .
Preparation Methods
Preparation of 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)ethanamine
The synthesis begins with the formation of the central ethylamine scaffold bearing piperazine and thiophene substituents.
Synthesis of the 3,4-Dimethylphenyl Oxamic Acid Derivative
Oxalic Acid Monoamide Formation
3,4-Dimethylaniline reacts with oxalyl chloride in dichloromethane at −10°C to form N-(3,4-dimethylphenyl)oxalamic acid chloride. This intermediate is treated with aqueous sodium hydroxide to yield N-(3,4-dimethylphenyl)oxalamic acid (mp 189–192°C).
Coupling to Form the Ethanediamide
Amide Bond Formation
The piperazine-thiophene ethylamine (1.0 equiv) and N-(3,4-dimethylphenyl)oxalamic acid (1.05 equiv) undergo coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C. The reaction progresses to >90% conversion within 12 hours, as monitored by HPLC.
Optimization Notes:
- Excess EDC (1.2 equiv) improves yield by driving the reaction to completion.
- DMF enhances solubility of both reactants, reducing side-product formation.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/methanol 9:1 → 7:3 gradient) to remove unreacted starting materials and coupling reagents. Final purity (>98%) is confirmed by analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 6.95 (d, J = 5.1 Hz, 1H, thiophene), 3.72–3.65 (m, 4H, piperazine), 2.45 (s, 3H, N-CH₃), 2.25 (s, 6H, Ar-CH₃).
- HRMS (ESI): m/z calc. for C₂₁H₂₉N₅O₂S [M+H]⁺: 428.2121; found: 428.2118.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) reduces reaction time by 75% compared to conventional heating, with comparable yields (88% vs. 85%).
Enzymatic Approaches
Preliminary studies indicate that Candida antarctica lipase B (CAL-B) catalyzes the amide coupling in tert-butanol at 50°C, though yields remain suboptimal (62%).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces byproduct formation and simplifies workup, albeit with a 5–7% yield penalty.
Waste Stream Management
Aqueous waste containing piperazine derivatives is treated with activated carbon filtration to meet EPA discharge standards.
Challenges and Mitigation Strategies
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